3-[1-(1-phenylcyclopropanecarbonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole
説明
特性
IUPAC Name |
[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-(1-phenylcyclopropyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c20-15(16(7-8-16)13-4-2-1-3-5-13)19-9-6-12(10-19)14-17-11-21-18-14/h1-5,11-12H,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHHUUKQPBYTJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC=N2)C(=O)C3(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(1-phenylcyclopropanecarbonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common route involves the initial formation of the pyrrolidine ring, followed by the introduction of the cyclopropane and oxadiazole moieties. The reaction conditions often require the use of specific catalysts and reagents to ensure the correct formation of each ring structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can be implemented to make the production more sustainable.
化学反応の分析
General Reactivity of 1,2,4-Oxadiazole Core
The 1,2,4-oxadiazole ring is characterized by:
-
Electrophilic substitution at the C5 position due to electron-deficient nitrogen atoms.
-
Nucleophilic attack at C2 or C5 under acidic or basic conditions.
-
Ring-opening reactions under strong reducing or oxidizing agents.
For example, 1,2,4-oxadiazoles undergo hydrolysis in acidic or alkaline media to form carboxylic acid derivatives or amidoximes . The presence of a pyrrolidinyl substituent may stabilize the ring against ring-opening reactions compared to simpler analogs .
Pyrrolidin-3-yl Substituent
-
The tertiary amine in the pyrrolidine ring can participate in alkylation or acylation reactions.
-
Protonation of the amine under acidic conditions may alter the electron density of the oxadiazole ring, affecting its reactivity .
1-Phenylcyclopropanecarbonyl Group
-
The cyclopropane ring is susceptible to ring-opening under thermal or photochemical conditions.
-
The carbonyl group can undergo nucleophilic addition (e.g., Grignard reagents) or reduction (e.g., LiAlH4) to form secondary alcohols or amines .
Hypothetical Reaction Pathways
Based on analogous systems , the following reactions are plausible:
| Reaction Type | Conditions | Expected Product |
|---|---|---|
| Hydrolysis | HCl (6N), reflux, 6 hrs | Pyrrolidinyl-amide and amidoxime derivatives |
| Reduction | H2/Pd-C, ethanol, RT | Ring-opening to form pyrrolidine-thioamide |
| Nucleophilic Substitution | KCN, DMF, 80°C | Cyano-substitution at C5 of oxadiazole |
| Photochemical Rearrangement | UV light, benzene | Cyclopropane ring-opening products |
Anticipated Challenges
-
The steric bulk of the 1-phenylcyclopropanecarbonyl group may hinder reactions at the oxadiazole C5 position.
-
The electron-withdrawing nature of the oxadiazole could destabilize intermediates in cyclopropane ring-opening reactions .
Research Gaps
No experimental data exists for this specific compound. Key areas for future study include:
-
Kinetic studies of hydrolysis under varying pH.
-
Catalytic hydrogenation to probe ring stability.
-
DFT calculations to predict regioselectivity in substitution reactions.
科学的研究の応用
Chemical Properties and Structure
The molecular formula of this compound is with a complex structure that includes a pyrrolidine ring and an oxadiazole moiety. The presence of these functional groups contributes to its pharmacological properties.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial potential of oxadiazole derivatives. For instance, compounds similar to 3-[1-(1-phenylcyclopropanecarbonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole have shown significant antibacterial and antifungal activities. Research indicates that oxadiazoles can inhibit the growth of various pathogens, including Staphylococcus aureus and Candida albicans .
Table 1: Antimicrobial Efficacy of Oxadiazole Derivatives
| Compound | Microorganism | MIC (μg/mL) | Reference |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 10.8 | |
| Compound B | Candida albicans | 200 | |
| Compound C | Escherichia coli | 31.25 |
Analgesic and Anti-inflammatory Properties
Research has highlighted the analgesic properties of oxadiazole derivatives. For example, a study reported that certain oxadiazole compounds exhibited better analgesic effects than standard drugs like Indomethacin . The anti-inflammatory effects were evaluated using carrageenan-induced paw edema models in rats, revealing significant reductions in inflammation.
Case Study: Analgesic Activity Assessment
In one study, derivatives similar to 3-[1-(1-phenylcyclopropanecarbonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole were tested for their ability to alleviate pain in animal models. Results indicated that specific compounds provided over 60% inhibition of edema compared to control groups .
Antiviral Activity
The antiviral potential of oxadiazoles has also been explored. Compounds containing the oxadiazole structure have shown efficacy against viruses such as the Hepatitis C virus (HCV) . The mechanism involves interference with viral replication processes.
Table 2: Antiviral Efficacy of Oxadiazole Derivatives
作用機序
The mechanism of action of 3-[1-(1-phenylcyclopropanecarbonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole involves its interaction with specific molecular targets in the body. These targets can include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.
類似化合物との比較
Structural and Functional Analogues
Key analogs and their properties are summarized below:
Key Structural Differences and Implications
- Cyclopropane vs. Phenylethyl/Pyridyl Groups : The target compound’s phenylcyclopropanecarbonyl group imposes steric constraints and electronic effects distinct from the flexible phenylethyl or planar pyridyl substituents in 1a/1b. This rigidity may enhance target binding or metabolic stability .
- Stereochemistry : Compound 1b (S-configuration) highlights the role of stereochemistry in activity, suggesting enantiomeric specificity in antiviral targeting .
- Hydrochloride Salt (EN300-393794) : The salt form improves solubility, a critical factor in bioavailability compared to free bases like the target compound .
生物活性
The compound 3-[1-(1-phenylcyclopropanecarbonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 3-[1-(1-phenylcyclopropanecarbonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole is with a molecular weight of 357.43 g/mol. The compound features a pyrrolidine ring and an oxadiazole moiety, which are crucial for its biological activity.
Anticancer Properties
Recent studies have highlighted the potential of oxadiazole derivatives in cancer therapy. In particular, compounds similar to 3-[1-(1-phenylcyclopropanecarbonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole have shown promising results against various cancer cell lines.
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole | MCF7 (breast cancer) | 0.275 | Induces apoptosis |
| 2-(2-chloroquinolin-3-yl)-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole | UO-31 (renal cancer) | 0.245 | EGFR inhibition |
| N-(4-(3-(4-Methoxyphenyl) acryloyl) phenyl)-2-((5-(3,4,5-trimethoxy-phenyl)-1,3,4-oxadiazol-2-yl) thio)acetamide | A549 (lung cancer) | 0.24 | Src inhibition |
These findings suggest that the oxadiazole scaffold can effectively target cancer cells through various pathways.
The anticancer activity of oxadiazole derivatives is often attributed to their ability to induce apoptosis and inhibit key signaling pathways involved in cell proliferation. For instance:
- Apoptosis Induction : Compounds have been shown to increase the expression of pro-apoptotic proteins like p53 and caspase-3 in cancer cells.
- Enzyme Inhibition : Some derivatives selectively inhibit enzymes such as EGFR and Src kinases, which are critical for tumor growth and survival.
Study on Anticancer Efficacy
A notable study evaluated the cytotoxic effects of several oxadiazole derivatives on various cancer cell lines. Among them, the compound similar to 3-[1-(1-phenylcyclopropanecarbonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole demonstrated significant cytotoxicity with an IC50 value lower than that of standard chemotherapeutics like doxorubicin.
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between these compounds and their target proteins. For example, docking simulations indicated strong hydrophobic interactions between the oxadiazole derivatives and the active sites of EGFR and Src kinases.
Q & A
Q. What are the standard synthetic protocols for preparing 3-[1-(1-phenylcyclopropanecarbonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole?
The synthesis typically involves multi-step reactions, including:
- Cyclopropane functionalization : Coupling 1-phenylcyclopropanecarbonyl chloride with pyrrolidine derivatives under anhydrous conditions (e.g., using DCM as a solvent at 0–5°C) to form the pyrrolidin-3-yl intermediate .
- Oxadiazole ring formation : Reacting the intermediate with hydroxylamine or nitrile precursors under reflux conditions (e.g., ethanol, 80°C for 6–8 hours) to generate the 1,2,4-oxadiazole core .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (e.g., using acetonitrile) to isolate the target compound .
Q. How can researchers validate the structural integrity of this compound?
Key methodologies include:
- NMR spectroscopy : Analyze , , and 2D spectra (e.g., COSY, HSQC) to confirm the connectivity of the cyclopropane, pyrrolidine, and oxadiazole moieties .
- X-ray crystallography : Resolve crystal structures to verify stereochemistry and bond angles, particularly for the cyclopropane ring .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula accuracy (e.g., expected [M+H]+ ion) .
Q. What preliminary biological assays are recommended for evaluating its pharmacological potential?
Initial screening should focus on:
- In vitro cytotoxicity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous cells (e.g., HEK-293) to assess selectivity .
- Antimicrobial activity : Disc diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
- Enzyme inhibition : Test against kinases or proteases linked to disease pathways (e.g., COX-2 for anti-inflammatory activity) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Core modifications : Introduce substituents (e.g., halogens, methyl groups) on the phenyl ring of the cyclopropane moiety to enhance lipophilicity or target binding .
- Oxadiazole substitution : Replace the oxadiazole with isosteres (e.g., 1,3,4-thiadiazole) to evaluate metabolic stability .
- Pyrrolidine stereochemistry : Synthesize enantiomers via chiral catalysts (e.g., nickel perchlorate) to assess stereospecific activity .
Q. Table 1: Activity Trends in Analogous Compounds
| Compound Modification | Observed Activity (IC50) | Reference Model |
|---|---|---|
| Phenyl → 4-Fluorophenyl | 2.1 µM (Anticancer) | HeLa cells |
| Oxadiazole → Thiadiazole | Improved metabolic stability | Rat liver microsomes |
| Pyrrolidine → Piperidine | Reduced antimicrobial | S. aureus |
Q. How should researchers address contradictory data in biological assays?
Common pitfalls and solutions:
- Purity discrepancies : Use HPLC (≥95% purity) to eliminate false positives from synthetic byproducts .
- Cell line variability : Validate results across multiple cell lines (e.g., A549, HepG2) and primary cells .
- Solvent effects : Compare DMSO and PBS solubility to rule out solvent-mediated toxicity .
Q. What advanced techniques improve synthetic yield and scalability?
- Microwave-assisted synthesis : Reduce reaction times (e.g., from 8 hours to 30 minutes) while maintaining >80% yield .
- Flow chemistry : Optimize cyclopropane coupling steps for continuous production .
- Catalyst screening : Test transition-metal catalysts (e.g., Pd/C, CuI) to enhance regioselectivity in oxadiazole formation .
Methodological Considerations
Q. How to design a robust pharmacokinetic profiling strategy?
- ADME assays : Use Caco-2 cell monolayers for permeability and cytochrome P450 isoforms (e.g., CYP3A4) for metabolic stability .
- Plasma protein binding : Employ equilibrium dialysis to measure unbound fraction .
- In vivo half-life : Conduct rodent studies with LC-MS/MS quantification of plasma concentrations .
Q. What computational tools support mechanistic studies?
- Molecular docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., kinases) .
- DFT calculations : Analyze electron density maps (Gaussian 09) to identify reactive sites in the cyclopropane ring .
- MD simulations : Simulate ligand-protein interactions (GROMACS) over 100 ns to assess stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
